

V116517 stability and storage conditions

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Compound of Interest				
Compound Name:	V116517			
Cat. No.:	B611614	Get Quote		

Technical Support Center: V116517

This technical support center provides essential information on the stability and storage of **V116517**, a potent and selective TRPV1 antagonist. Proper handling and storage are crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.

V116517 Stability and Storage Conditions

Proper storage of **V116517** is critical for preserving its chemical integrity and biological activity. Below is a summary of the recommended storage conditions for both powdered form and solutions.

Form	Storage Temperature	Shelf Life	Shipping Conditions
Powder	-20°C	3 years[1]	Shipped with blue ice or at ambient temperature[1]
In Solvent	-80°C	1 year[1]	N/A

Troubleshooting Guides & FAQs

This section addresses common questions and potential issues that researchers may encounter when working with **V116517**.

Frequently Asked Questions (FAQs)



- Q1: What is V116517?
 - A1: V116517 is a potent, selective, and orally bioavailable TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist with an IC50 of 35.1 nM.[2] It exhibits excellent aqueous solubility and metabolic stability.[2] It is utilized in research for the potential treatment of severe pain, such as that associated with osteoarthritis and postherpetic neuralgia.[1]
- Q2: How should I reconstitute V116517 powder?
 - A2: For in vivo experiments, a common practice is to prepare the working solution on the same day of use. A suggested protocol involves adding solvents one by one, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
- Q3: Is **V116517** sensitive to light?
 - A3: While specific data on the light sensitivity of V116517 is not readily available, it is a
 general best practice for all research compounds to be stored in light-protected containers
 (e.g., amber vials) to prevent potential photodegradation.
- Q4: Can I store V116517 solution at -20°C?
 - A4: For long-term storage of V116517 in solvent, -80°C is the recommended temperature to ensure stability for up to one year.[1] Storing at -20°C may be suitable for short-term use, but for extended periods, -80°C is preferable to minimize degradation.

Troubleshooting Common Issues

- Issue: Precipitate formation in the stock solution after storage.
 - Possible Cause: The compound may have come out of solution due to storage at a lower temperature or evaporation of the solvent.
 - Solution: Gently warm the solution and vortex or sonicate until the precipitate redissolves.
 Before use, ensure the solution is at room temperature and visually inspect for any undissolved particles.



- Issue: Inconsistent or lower than expected activity in experiments.
 - Possible Cause 1: Improper storage may have led to the degradation of the compound.
 - Solution 1: Ensure that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions). If there is any doubt about the storage history, it is advisable to use a fresh vial of the compound.
 - Possible Cause 2: The compound may not be fully dissolved in the experimental buffer.
 - Solution 2: Confirm the solubility of V116517 in your specific buffer system. You may need to optimize the solvent composition or use sonication to ensure complete dissolution.

Experimental Protocols

Preparation of V116517 for In Vivo Studies

This protocol provides a general guideline for preparing a **V116517** solution for administration in animal models.

Materials:

- V116517 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Pipettes
- Vortex mixer
- Sonicator (optional)

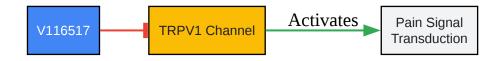


Procedure:

- Weigh the required amount of **V116517** powder in a sterile container.
- Add 10% of the final desired volume of DMSO to the powder.
- Vortex the mixture until the powder is completely dissolved.
- Add 40% of the final desired volume of PEG300 and vortex to mix.
- Add 5% of the final desired volume of Tween-80 and vortex to mix.
- Finally, add 45% of the final desired volume of saline and vortex thoroughly to ensure a homogenous solution.
- If any precipitation is observed, gently warm the solution and/or sonicate until it is clear.
- It is recommended to prepare this solution fresh on the day of the experiment.[3]

Visualizations

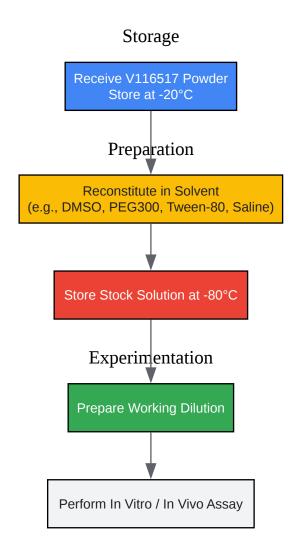
The following diagrams illustrate key concepts related to **V116517**.



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Caption: **V116517** acts as an antagonist to the TRPV1 channel, inhibiting pain signal transduction.





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Caption: Recommended workflow for handling and preparing **V116517** for experimental use.

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